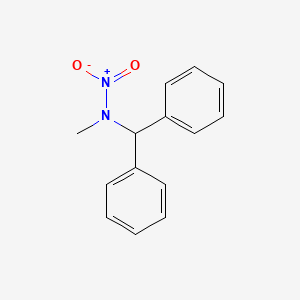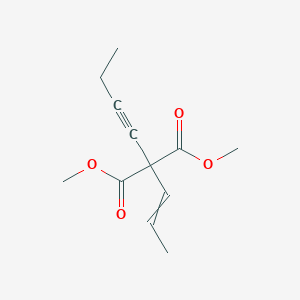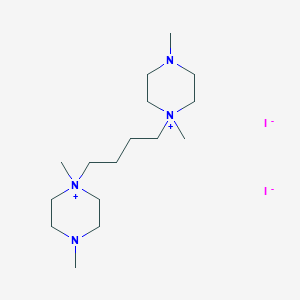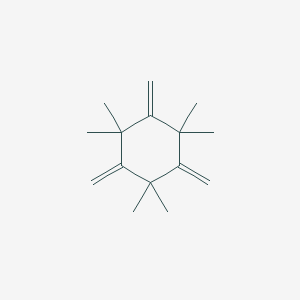
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane is a complex organic compound with a unique structure characterized by multiple methyl groups attached to a cyclohexane ring. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane typically involves the alkylation of cyclohexane derivatives with methylating agents under controlled conditions. The reaction is often catalyzed by strong acids or bases to facilitate the addition of methyl groups to the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound while maximizing production efficiency.
化学反応の分析
Types of Reactions
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) are used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups allow it to fit into specific binding sites, influencing the activity of these targets and modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- 1,2,3,4,5,6-Hexamethylcyclohexane
- 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
Uniqueness
1,1,3,3,5,5-Hexamethyl-2,4,6-trimethylidenecyclohexane stands out due to its unique structure with multiple methyl groups and its ability to undergo a wide range of chemical reactions. Its stability and reactivity make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
103495-77-8 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
1,1,3,3,5,5-hexamethyl-2,4,6-trimethylidenecyclohexane |
InChI |
InChI=1S/C15H24/c1-10-13(4,5)11(2)15(8,9)12(3)14(10,6)7/h1-3H2,4-9H3 |
InChIキー |
IRJXZDNRYANEBM-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=C)C(C(=C)C(C1=C)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


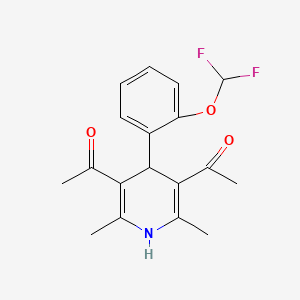
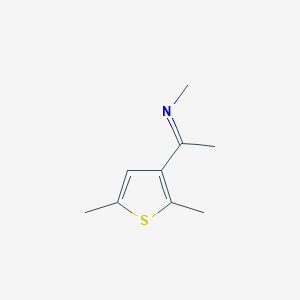
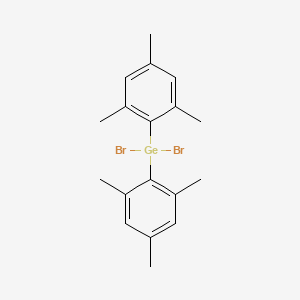
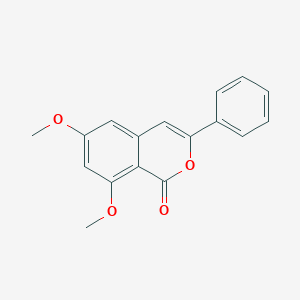
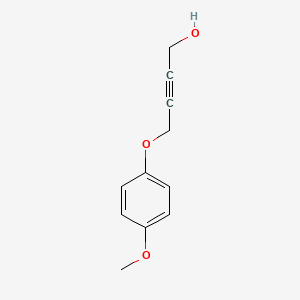


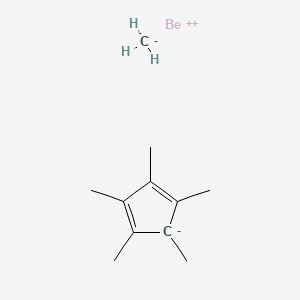

![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
